molecular formula C16H18O3 B11855701 1-Pentanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- CAS No. 61983-41-3

1-Pentanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-

Cat. No.: B11855701
CAS No.: 61983-41-3
M. Wt: 258.31 g/mol
InChI Key: RUUURUYOIZFJAU-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one is a synthetic compound with a complex structure It belongs to the class of naphthalene derivatives, characterized by the presence of a naphthalene ring system substituted with hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3,4-dihydroxy-7-methylnaphthalene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways related to oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one
  • 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)hexan-1-one

Uniqueness

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one is unique due to its specific substitution pattern on the naphthalene ring and the length of its alkyl chain. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

61983-41-3

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)pentan-1-one

InChI

InChI=1S/C16H18O3/c1-3-4-5-14(17)13-9-11-8-10(2)6-7-12(11)15(18)16(13)19/h6-9,18-19H,3-5H2,1-2H3

InChI Key

RUUURUYOIZFJAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=C(C(=C2C=CC(=CC2=C1)C)O)O

Origin of Product

United States

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